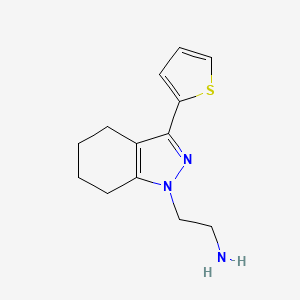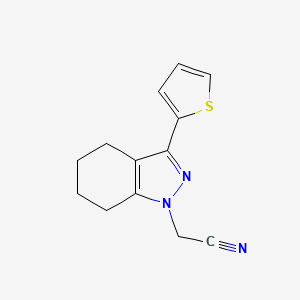![molecular formula C12H14N2S2 B1479962 1-乙基-3-(噻吩-2-基)-1,4,6,7-四氢噻吩并[4,3-c]吡唑 CAS No. 2098009-69-7](/img/structure/B1479962.png)
1-乙基-3-(噻吩-2-基)-1,4,6,7-四氢噻吩并[4,3-c]吡唑
描述
1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is a useful research compound. Its molecular formula is C12H14N2S2 and its molecular weight is 250.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗炎应用
据报道,噻吩衍生物表现出显着的抗炎特性。该化合物结构中噻吩环的存在表明其可能用作抗炎剂。 这在开发治疗慢性炎症性疾病(如关节炎或炎症性肠病)的新药方面可能特别有用 .
抗癌活性
含有吡唑环的化合物已被确定具有抗癌特性。该化合物中噻吩和吡唑的组合可以导致合成新的抗癌剂。 研究可以探索其对各种癌细胞系的功效及其破坏癌细胞增殖的作用机制 .
抗菌和抗真菌作用
噻吩核与抗菌和抗真菌活性有关。 这表明“1-乙基-3-(噻吩-2-基)-1,4,6,7-四氢噻吩并[4,3-c]吡唑”可用于开发新的抗菌剂来对抗耐药菌株和真菌,解决日益严重的抗生素耐药性问题 .
激酶抑制
激酶是在各种细胞过程中发挥关键作用的酶。噻吩衍生物已被证明可以抑制激酶活性,这是一种有希望的治疗癌症和自身免疫性疾病的方法。 研究该化合物作为激酶抑制剂的能力可以开辟新的治疗途径 .
抗精神病药和抗焦虑药
该化合物的结构特征表明其在神经精神疾病方面具有潜在应用。 噻吩衍生物已用于治疗中枢神经系统疾病,表明该化合物可以探索其抗精神病和抗焦虑作用 .
抗氧化性能
抗氧化剂在保护机体免受氧化应激方面至关重要。吡唑衍生物因其抗氧化能力而得到认可。 对该化合物的抗氧化潜力的研究可以导致其应用于预防或治疗由氧化损伤引起的疾病 .
材料科学应用
除了药物化学之外,该化合物的独特结构可能在材料科学中提供应用。 噻吩以其导电性而闻名,使其成为电子材料(如有机半导体或光伏电池)的候选材料 .
雌激素受体调节
已发现一些噻吩衍生物可以调节雌激素受体。 该化合物可以通过影响雌激素受体活性,对其在激素相关疗法中的潜在应用(如乳腺癌或骨质疏松症的治疗)进行研究 .
作用机制
- The thiophene ring system may bind to active sites of enzymes, inhibiting their function. For instance, it could act as an enzyme inhibitor by disrupting key metabolic pathways. The compound might interact with cell surface receptors, altering signal transduction pathways. This could affect cellular responses such as proliferation, differentiation, or apoptosis. Thiophenes can intercalate with DNA, potentially affecting gene expression or replication.
Biochemical Pathways:
The affected pathways could include:
- Thiophenes have demonstrated anti-inflammatory properties . They may inhibit pro-inflammatory mediators or modulate immune responses. If the compound targets cell cycle-related proteins, it could impact cell division and growth. Thiophenes may scavenge free radicals, protecting cells from oxidative damage.
生化分析
Biochemical Properties
1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, 1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole interacts with proteins involved in oxidative stress responses, potentially modulating the cellular redox state .
Cellular Effects
The effects of 1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole on cells are diverse and depend on the cell type and context. In cancer cells, this compound has been observed to induce apoptosis, a form of programmed cell death, by activating specific signaling pathways. It also affects gene expression by modulating transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis. Furthermore, 1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole influences cellular metabolism by altering the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, 1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, inhibiting or activating their activity. For example, this compound can inhibit the activity of kinases by binding to their active sites, preventing the transfer of phosphate groups. Additionally, 1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole can change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that prolonged exposure to 1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole vary with different dosages in animal models. At low doses, this compound can have therapeutic effects, such as reducing inflammation or inhibiting tumor growth. At high doses, it can cause toxic effects, including damage to vital organs and disruption of normal physiological processes. Studies have identified specific dosage thresholds beyond which the adverse effects of 1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole become significant .
Metabolic Pathways
1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for the metabolism of various xenobiotics and endogenous compounds. This interaction can affect the metabolic flux and levels of metabolites within the cell. Additionally, 1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole can influence the activity of cofactors involved in redox reactions, further modulating cellular metabolism .
Transport and Distribution
The transport and distribution of 1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization of 1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole within cells can influence its activity and function, as it may interact with different biomolecules depending on its distribution .
Subcellular Localization
The subcellular localization of 1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is an important determinant of its activity. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes .
属性
IUPAC Name |
1-ethyl-3-thiophen-2-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S2/c1-2-14-10-5-7-15-8-9(10)12(13-14)11-4-3-6-16-11/h3-4,6H,2,5,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUUORZBUZZIDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(CSCC2)C(=N1)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(Thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479881.png)
![1-Methyl-3-(piperidin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479882.png)
![3-(Pyridin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479883.png)
![6-methyl-1-(2-(piperazin-1-yl)ethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479886.png)
![1-cyclopentyl-6-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479888.png)

![3-(Pyridin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479891.png)
![3-(Pyridin-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1479892.png)
![1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479894.png)
![1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1479895.png)
![2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1479896.png)
![2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1479897.png)
![1-(2-chloroethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479898.png)
